Product packaging for Nimbin(Cat. No.:CAS No. 5945-86-8)

Nimbin

Cat. No.: B191973
CAS No.: 5945-86-8
M. Wt: 540.6 g/mol
InChI Key: NHOIBRJOQAYBJT-IMGVWCFESA-N
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Description

Nimbin (CAS 5945-86-8) is a triterpenoid limonoid first isolated from the Neem tree ( Azadirachta indica ) and is one of its key bioactive constituents responsible for a wide spectrum of biological activities . This compound is of significant interest in pharmacological research due to its reported anti-inflammatory, antipyretic, antifungal, antihistamine, and antiseptic properties . Researchers are actively investigating its potential as an antiviral agent; computational molecular docking studies suggest that this compound exhibits a strong binding affinity for the envelope protein of all four serotypes of the dengue virus (DENV 1-4), indicating a potential mechanism for inhibiting viral entry . Beyond infectious disease, this compound and related neem extracts are also studied in oncology research for their ability to modulate critical cellular pathways, including those involving tumor suppressor genes and transcription factors like NF-κB, highlighting its value in chemopreventive studies . The multifaceted research applications of this compound make it a valuable compound for studies in drug discovery, natural product chemistry, and molecular biology. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H36O9 B191973 Nimbin CAS No. 5945-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,2R,3R,4R,8R,9S,10R,13R,15R)-2-acetyloxy-13-(furan-3-yl)-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36O9/c1-15-18(17-9-11-37-14-17)12-19-23(15)30(5)20(13-22(33)35-6)29(4)21(32)8-10-28(3,27(34)36-7)25(29)24(26(30)39-19)38-16(2)31/h8-11,14,18-20,24-26H,12-13H2,1-7H3/t18-,19-,20-,24-,25+,26-,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOIBRJOQAYBJT-IMGVWCFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4OC(=O)C)C(C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@@H]([C@H]4OC(=O)C)[C@](C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208168
Record name Nimbin
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Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5945-86-8
Record name Nimbin
Source CAS Common Chemistry
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Record name Nimbin
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Record name Nimbin
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Record name 2H-Cyclopenta[b]naphtho[2,3-d]furan-10-acetic acid, 5-(acetyloxy)-2-(3-furanyl)-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-6-(methoxycarbonyl)-1,6,9a,10a-tetramethyl-9-oxo-, methyl ester, (2R,3aR,4aS,5R,5aR,6R,9aR,10S,10aR)
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Record name NIMBIN
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Source, Distribution, and Ethnobotanical Context

Botanical Origin: Azadirachta indica (Neem Tree)

Nimbin is primarily sourced from the Azadirachta indica A. Juss, commonly known as the neem tree. wikipedia.orgnih.govlifetechindia.com The neem tree is a fast-growing evergreen tree native to the Indian subcontinent and is widely distributed throughout South and Southeast Asia, including India, Pakistan, Bangladesh, Sri Lanka, Burma, Thailand, Malaysia, and Indonesia. natureneem.comnakraayurveda.comjaims.in It has also been introduced and is cultivated in tropical regions of Africa and other parts of the world, thriving in dry and semi-arid climates. natureneem.comnakraayurveda.comijsrtjournal.com The tree is characterized by its straight trunk, compound leaves with numerous leaflets, fragrant white flowers, and small, yellowish fruits containing oily seeds. nakraayurveda.comijsrtjournal.com

Distribution within Azadirachta indica Plant Parts

This compound is found in various parts of the Azadirachta indica tree, including the leaves, seeds, and bark. wikipedia.orgnatureneem.com It is also present in neem oil, which is extracted from the seeds and fruits. wikipedia.orglifetechindia.com While found in multiple parts, this compound is reported to be among the least present chemical compounds compared to other metabolites in neem. wikipedia.org The concentration of this compound in the plant can be influenced by factors such as the specific part of the tree, tree age, and geographic origin. wikipedia.orgresearchgate.net Studies have shown variability in this compound concentration in seeds from different regions. researchgate.net

Here is a table illustrating the presence of this compound in different parts of the neem tree:

Neem Tree PartPresence of this compound
LeavesYes wikipedia.orgnatureneem.com
SeedsYes wikipedia.orgnatureneem.com
BarkYes wikipedia.orgnatureneem.com
Neem Oil (from seeds/fruits)Yes wikipedia.orglifetechindia.com

Ethnobotanical Significance in Traditional Medicine Systems for Research Context

Azadirachta indica holds significant ethnobotanical importance and has been extensively used in traditional medicine systems, particularly in Ayurveda in India, for centuries. natureneem.comnakraayurveda.comijsrtjournal.comnih.gov The medicinal properties of neem have been described for various parts, including the leaf, fruit, and bark. Traditional uses encompass a wide range of ailments, such as skin conditions, infections, fevers, and dental disorders. lifetechindia.comnakraayurveda.comijsrtjournal.com The traditional knowledge surrounding the use of neem provides a valuable context for modern scientific research aimed at identifying and validating the bioactive compounds responsible for these effects, including this compound. natureneem.comethnobotanyjournal.orguou.ac.inresearchgate.netucm.esethnobotanyjournal.org Research into the biological activities of neem extracts and isolated compounds like this compound is often guided by their historical uses in traditional medicine. ias.ac.in

Chemical Structure and Properties

Nimbin is classified as a tetracyclic triterpenoid (B12794562) and a limonoid. wikipedia.orgnih.govlifetechindia.com Its molecular formula is C30H36O9, and it has a molecular weight of 540.6 g/mol . nih.govlifetechindia.comdrugfuture.com The chemical structure of this compound is complex, featuring a system of five rings and various oxygen-bearing functional groups, including an acetate (B1210297) ester, a furan (B31954) ring, a cyclic terpene ketone, an enone, and a methyl ester. nih.govlifetechindia.comontosight.ai this compound is practically insoluble in water but soluble in solvents like ether and absolute ethanol (B145695). drugfuture.com It typically appears as pale yellow crystals. drugfuture.comchemicalbook.com

Here are some key chemical properties of this compound:

PropertyValue
Molecular FormulaC30H36O9 nih.govlifetechindia.comdrugfuture.com
Molecular Weight540.6 g/mol nih.govlifetechindia.comdrugfuture.com
CAS Registry Number5945-86-8 nih.govlifetechindia.comdrugfuture.com
PubChem CID108058 nih.govwikidata.orgresearchgate.netijrti.orgebi.ac.uk
AppearancePale Yellow Solid chemicalbook.com
Melting Point205°C (crystals from methanol) drugfuture.com, 197-199°C (dec.) chemicalbook.com
SolubilityPractically insoluble in water; Soluble in ether, abs alcohol drugfuture.com
Chemical FamilyLimonoid, Triterpenoid wikipedia.orgebi.ac.uk

Research Findings

Solvent Extraction Techniques

Solvent extraction is a fundamental initial step in separating this compound from the solid plant material. The choice of solvent is critical and is based on the polarity of this compound and other co-extracted compounds.

Methanol and Hexane-Based Extractions

Methanol and hexane (B92381) are commonly employed in sequential or combined extraction procedures for neem seed kernels, which are a rich source of this compound. A typical approach involves defatting the powdered neem kernels with hexane to remove non-polar lipids and oils. foodandnutritionresearch.netwikidata.orgfoodandnutritionresearch.net Following defatting, methanol is used to extract more polar compounds, including this compound. foodandnutritionresearch.netwikidata.orgfoodandnutritionresearch.net For instance, powdered neem seed kernels can be defatted multiple times with hexane. wikidata.orgfoodandnutritionresearch.net The defatted material is then extracted with methanol, often for extended periods. foodandnutritionresearch.net The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract containing this compound. wikidata.orgfoodandnutritionresearch.net In some protocols, a mixture of hexane and methanol is used for extraction. foodandnutritionresearch.net

Ethyl Acetate (B1210297) and Water Partitioning

Partitioning between immiscible solvents is a common technique used to further refine crude extracts based on differential solubilities. After initial extraction, an ethyl acetate and water partitioning step is often employed to separate compounds based on their polarity. foodandnutritionresearch.netfoodandnutritionresearch.net The crude extract, potentially obtained from methanol extraction, can be partitioned between ethyl acetate and water. foodandnutritionresearch.net this compound, being moderately polar, tends to preferentially dissolve in the ethyl acetate layer, while more polar compounds and impurities may remain in the aqueous phase. foodandnutritionresearch.netfoodandnutritionresearch.net The ethyl acetate layer is then collected and concentrated. foodandnutritionresearch.net

Supercritical Fluid Extraction (SFE) with Carbon Dioxide

Supercritical fluid extraction (SFE) using carbon dioxide has emerged as an environmentally friendly alternative to traditional solvent extraction for isolating compounds from natural sources. Supercritical carbon dioxide (SC-CO2) possesses unique properties, including tunable solvating power, which can be adjusted by varying temperature and pressure.

SFE with carbon dioxide has been investigated for the extraction of this compound from neem seeds. nih.gov Studies have shown that relatively high extraction yields of this compound can be achieved using this method under specific conditions. foodandnutritionresearch.net For example, an extraction yield of approximately 85% for a 2 g sample of neem seeds was reported under experimental conditions of 305 K, 23 MPa, and a carbon dioxide flow rate of 0.62 cm³/min. foodandnutritionresearch.net

The efficiency of SC-CO2 extraction of this compound can be influenced by several parameters, including temperature, pressure, carbon dioxide flow rate, and the particle size of the neem material. foodandnutritionresearch.net Increasing the pressure or carbon dioxide flow rate can increase the extraction yield. foodandnutritionresearch.net Conversely, increasing the temperature or the average particle size of the neem material may decrease the extraction yield. foodandnutritionresearch.net The addition of a co-solvent, such as methanol, to SC-CO2 can enhance the extraction yield of this compound, as methanol acts as a hydrogen bond donor and increases the solvent power of the supercritical fluid. foodandnutritionresearch.netherts.ac.uk

SFE Parameter Effect on this compound Extraction Yield
Increased Pressure Increase
Increased CO2 Flow Rate Increase
Increased Temperature Decrease
Increased Particle Size Decrease
Methanol Co-solvent Increase

Optimal conditions for this compound extraction using SC-CO2 have been explored, with one study suggesting optimal extraction at 308 K, 23 MPa, and a flow rate of 1.24 cm³/min for a 2 g sample of neem seed. herts.ac.uk

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from other co-extracted compounds and achieving high purity.

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a widely used technique for the purification of this compound. foodandnutritionresearch.netwikidata.orgfoodandnutritionresearch.net This method utilizes silica gel as the stationary phase and involves eluting the crude extract or fraction through the column using a gradient of solvents, typically starting with non-polar solvents and gradually increasing the polarity. Mixtures of hexane and ethyl acetate are commonly used as the mobile phase, with varying ratios to achieve separation. wikidata.orgfoodandnutritionresearch.net

In a typical procedure, the crude extract is adsorbed onto silica gel and loaded onto the column. Elution is performed using a gradient system, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate. wikidata.org Fractions are collected and analyzed, often using Thin-Layer Chromatography (TLC), to identify those containing this compound. Fractions with similar TLC profiles are pooled. Repeated column chromatography may be necessary to achieve higher purity. foodandnutritionresearch.net For instance, purification of a methanol extract using silica gel column chromatography with a hexane and ethyl acetate gradient (100:0 to 0:100 v/v) yielded fractions from which this compound was obtained as white crystals upon elution with hexane: ethyl acetate (1:1). wikidata.org

Preparative Thin-Layer Chromatography (PTLC)

Preparative Thin-Layer Chromatography (PTLC) is a useful technique for the purification of smaller quantities of compounds and can be employed as a final purification step for this compound. PTLC uses thicker layers of silica gel on glass plates compared to analytical TLC, allowing for the separation of larger sample amounts.

In PTLC, the sample is applied as a band or streak on the silica gel plate. The plate is then developed in a suitable solvent system, such as a mixture of ethyl acetate and hexane. After development, the separated compounds are visualized, often under UV light. The band corresponding to this compound is carefully scraped off the plate. The compound is then extracted from the silica gel using a suitable solvent, such as ethyl acetate or methanol, and the solvent is evaporated to obtain the purified this compound. PTLC can be particularly effective for purifying this compound-enriched fractions obtained from other chromatographic methods.

Counter-Current Chromatography

Counter-current chromatography (CCC) is a liquid-liquid chromatographic technique that utilizes two immiscible liquid phases without a solid support. nih.govwikipedia.org This method is particularly advantageous for the purification of natural products, including terpenoids like this compound, due to the absence of irreversible adsorption, high sample recovery, and minimal peak tailing. nih.govwikipedia.org

Studies have successfully employed CCC for the isolation of this compound and other tetranortriterpenoids from neem seed concentrate. researchgate.netnih.govresearchgate.net A common biphasic solvent system used in these separations is a mixture of hexane, butanol, methanol, and water in specific ratios. researchgate.netnih.govresearchgate.net For instance, a solvent system of hexane:butanol:methanol:water (1:0.9:1:0.9, v/v) has been utilized with CCC to isolate this compound along with other compounds such as azadirachtin (B1665905) A, azadirachtin B, azadirachtin H, desacetylthis compound, and salannin (B1681390) from neem seed concentrate. researchgate.netnih.govresearchgate.net This approach has demonstrated high recovery rates, exceeding 95% of the injected material, and yielded reproducible fractions with narrow polarity ranges and high purity. researchgate.netnih.govresearchgate.net

Emerging and Optimized Extraction Methods

Beyond conventional solvent extraction, emerging and optimized techniques are being explored to improve the efficiency and yield of this compound extraction from neem plant parts. These methods often aim to reduce extraction time, solvent consumption, and potential degradation of bioactive compounds.

Microwave-assisted extraction (MAE) is one such emerging technique that has shown promise for extracting compounds like this compound. MAE offers advantages such as reduced reagent usage, faster extraction speed, and potentially higher efficiency and purity compared to conventional methods. netjournals.org Studies have investigated the effect of parameters like microwave power, solvent type, and irradiation time on the extraction yield of this compound. netjournals.org For example, research optimizing MAE for nimbolide (B1678885) (another neem limonoid, often discussed alongside this compound in extraction studies) from neem leaves identified optimal conditions including a specific solid-to-liquid ratio, microwave power, and extraction time, resulting in high yields. nih.gov Methanol and ethanol (B145695) have been identified as effective solvents in microwave-assisted processes for extracting neem limonoids due to the solubility of these compounds in alcohols. netjournals.orgnih.gov

Supercritical fluid extraction (SFE), particularly using supercritical carbon dioxide (SC-CO₂), is another advanced technique applied to neem constituents, including this compound. researchgate.netresearchgate.netresearchgate.net SFE is considered a "green" technology due to the use of non-toxic and easily removable solvents. mdpi.com Studies on SFE of this compound from neem seeds have investigated the impact of parameters such as pressure, temperature, CO₂ flow rate, and particle size on the extraction yield. researchgate.netresearchgate.netresearchgate.netresearchgate.net Research indicates that increasing pressure and temperature can increase the amounts of this compound extracted by SC-CO₂. researchgate.net Optimization studies using techniques like Genetic Algorithms have been applied to SFE of this compound to determine optimal conditions for maximizing extraction yield or profit, considering factors like temperature, pressure, CO₂ flow rate, and particle diameter. researchgate.net

Ultrasonic-assisted extraction (UAE) is also explored for this compound extraction, utilizing ultrasonic waves to enhance solvent penetration and release of compounds from the plant matrix. netjournals.org Parameters such as ultrasonic frequency, ultrasonic power, and solid-liquid ratio influence the efficiency of UAE for this compound. netjournals.org

Interactive Table 1: Optimized Extraction Parameters for Neem Compounds (Examples)

MethodCompound Studied (Example)Key Parameter 1Optimal Value 1Key Parameter 2Optimal Value 2Key Parameter 3Optimal Value 3Reference
Microwave-Assisted ExtractionNimbolideSolid/Liquid Ratio1:16 g/mLMicrowave Power280 WExtraction Time22 min nih.gov
Ultrasonic-Assisted ExtractionThis compoundSolid-Liquid Ratio1:4Ultrasonic Frequency80 kHzUltrasonic Power250 W netjournals.org
Supercritical Fluid ExtractionThis compoundPressure200 barTemperature305 KCO₂ Flow Rate0.967 cm³/min researchgate.net

Note: The data for Nimbolide MAE is included as an example of optimized extraction of a related neem limonoid using an emerging technique, providing context for similar studies on this compound.

Strategies for Enhancing this compound's Solubility for Research Applications

This compound's low water solubility presents a challenge for its application in various research studies, particularly those requiring aqueous solutions. wikipedia.orgebi.ac.uk Strategies to enhance its solubility are crucial for improving its utility in biological assays and formulation development.

One approach to increase this compound's water solubility is the formation of inclusion complexes with cyclodextrins (CDs). wikipedia.orgebi.ac.ukresearchgate.net Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic central cavity, capable of encapsulating hydrophobic molecules like this compound. wikipedia.orgresearchgate.net Studies have shown that forming inclusion complexes with different types of cyclodextrins, such as beta-cyclodextrin (B164692) (β-CD) and hydroxypropyl-β-CD, can significantly increase the water solubility of this compound compared to its native form. wikipedia.orgebi.ac.ukresearchgate.net For instance, complexation with β-CD and hydroxypropyl-β-CD increased this compound's water solubility from 50 µg/mL to approximately 4.7 mg/mL and 3.8 mg/mL, respectively. researchgate.net This enhancement in solubility, along with improved thermal stability in some cases, is potentially beneficial for using this compound in research and potentially in healthcare products. ebi.ac.ukresearchgate.net

Other general strategies for enhancing the solubility of poorly water-soluble drugs, which could be relevant for this compound in research contexts, include particle size reduction techniques like micronization and nanosuspensions, solid dispersion methods (e.g., spray drying, hot melt extrusion), and the use of hydrotropes. edu.krdmedcraveonline.com While specific detailed research on applying all these methods explicitly to this compound was not extensively found within the search results, the principles of these techniques are broadly applicable to improving the solubility of hydrophobic compounds for research purposes. The use of esters or amides has also been suggested in previous studies as a way to enhance the aqueous solubility of drug molecules, which might be a relevant consideration for structural modifications of this compound for research applications. nih.gov

Interactive Table 2: Effect of Cyclodextrin Complexation on this compound Solubility

Complexing AgentThis compound Solubility (Native)This compound Solubility (Complexed)Fold Increase in Solubility (Approx.)Reference
Beta-Cyclodextrin50 µg/mL4.7 mg/mL94 researchgate.net
Hydroxypropyl-β-CD50 µg/mL3.8 mg/mL76 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique in natural product structure elucidation, providing detailed information about the arrangement of atoms within a molecule based on the magnetic properties of their nuclei. iupac.orgcomputabio.comslideshare.net Both one-dimensional and two-dimensional NMR experiments have been crucial in assigning the various proton and carbon signals of this compound and establishing their connectivity. ajchem-b.comemerypharma.com

One-Dimensional NMR (e.g., 1H, 13C NMR)

One-dimensional (1D) NMR experiments, such as 1H and 13C NMR, provide fundamental information about the types of protons and carbons present in the molecule and their chemical environments. iupac.orgajchem-b.comnih.govwoodj.org The 1H NMR spectrum of this compound displays characteristic signals for different proton types, including those from methyl groups, methylene (B1212753) groups, methine groups, and vinylic protons, as well as those associated with the furan (B31954) ring and ester functionalities. ajchem-b.comsapub.org For instance, the 1H NMR spectrum reveals signals corresponding to the β-substituted furan ring protons. ajchem-b.com

The 13C NMR spectrum complements the 1H NMR data by showing signals for each unique carbon atom in the molecule. iupac.orgajchem-b.comnih.govsapub.org Analysis of the 13C NMR spectrum, often aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), helps to determine the number of protons attached to each carbon (e.g., CH3, CH2, CH, or quaternary carbons). ajchem-b.comsapub.org For this compound, the 13C NMR spectrum indicates the presence of 30 carbon signals, consistent with its molecular formula, and distinguishes between quaternary, methine, methylene, and methyl carbons, as well as carbonyl carbons from ester and ketone groups. ajchem-b.comsapub.org

Two-Dimensional NMR Experiments (e.g., COSY, HMBC)

Two-dimensional (2D) NMR experiments provide crucial connectivity information by correlating signals from different nuclei. emerypharma.comprinceton.eduepfl.ch

Correlation Spectroscopy (COSY): COSY experiments reveal correlations between protons that are coupled to each other through typically two or three bonds. emerypharma.comprinceton.eduepfl.ch This helps in establishing proton-proton connectivity networks within the molecule. For this compound, COSY spectra have been used to confirm couplings between adjacent protons in different rings and functional groups, aiding in the assignment of spin systems. ajchem-b.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate protons directly bonded to carbons (one-bond correlation). princeton.eduepfl.ch This experiment is essential for assigning carbon signals based on the known chemical shifts of the protons they are attached to. HSQC data for this compound has been used to correlate specific proton signals of the furan ring and other parts of the molecule to their directly bonded carbon resonances. ajchem-b.com

Analysis of these 2D NMR data sets allows for the comprehensive assignment of most, if not all, proton and carbon signals and the establishment of the intricate bonding network within the this compound molecule. ajchem-b.com

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to infer structural features. iupac.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the determination of the elemental composition of the compound. epfl.ch For this compound, ESI-HRMS has been used to establish its molecular formula as C30H36O9 by providing a highly accurate measurement of its mass-to-charge ratio ([M + H]+). ajchem-b.com

MS/MS and MSn Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS or MSn) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. emerypharma.comyoutube.comdntb.gov.uaresearchgate.netnih.gov This technique provides insights into the connectivity and presence of specific substructures within the molecule by observing characteristic fragmentation pathways. While specific detailed MS/MS fragmentation data for this compound were not extensively detailed in the provided snippets, MS/MS is a standard technique used in the structural characterization of complex natural products like limonoids to confirm proposed structures and identify characteristic fragment ions corresponding to losses of specific functional groups or cleavages of the carbon skeleton. dntb.gov.uaresearchgate.net

X-ray Crystallography for Three-Dimensional Structure and Absolute Configuration

X-ray crystallography is a powerful technique that provides the definitive three-dimensional structure of a molecule, including the precise positions of all atoms and their bond lengths and angles. slideshare.netnih.govplantaanalytica.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netsscollegejehanabad.orgwikipedia.orgstrbd.com It is particularly valuable for complex molecules like this compound, where spectroscopic methods alone might not fully resolve all stereochemical details.

For this compound, X-ray crystallography has been employed to confirm the structure established by NMR and MS and to determine its absolute configuration. ajchem-b.comresearchgate.netresearchgate.netias.ac.innih.govthieme-connect.de The technique involves obtaining a high-quality single crystal of this compound, which is then subjected to an X-ray beam. slideshare.netsscollegejehanabad.orgwikipedia.org The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the atoms are determined. sscollegejehanabad.orgwikipedia.org

The crystal structure of this compound has been determined, revealing its orthorhombic crystal system and space group. ias.ac.in This analysis provides unambiguous confirmation of the connectivity and conformation of the molecule's multiple rings and functional groups. ajchem-b.com Furthermore, X-ray crystallography, particularly with anomalous scattering, can definitively establish the absolute configuration of chiral centers within the molecule, which is crucial for understanding its biological activity. researchgate.netnih.govthieme-connect.demit.edu The identity of this compound isolated from Azadirachta indica has been substantiated by X-ray crystallography, confirming its structure and stereochemistry. ajchem-b.comresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques in the structural characterization of organic compounds, providing crucial information about the functional groups and electronic transitions within a molecule like this compound.

IR spectroscopy is particularly valuable for identifying the presence of specific functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound exhibits absorption bands corresponding to key structural features. For instance, a study on this compound isolated from Azadirachta indica seed oil reported significant IR bands, including those indicative of saturated C-H stretching (2953 cm⁻¹), carbonyl stretching (C=O) from ester and ketone groups (1735 cm⁻¹), C=C stretching (1685 cm⁻¹), C-H deformation (1435 cm⁻¹), and C-O stretching (1234 and 1030 cm⁻¹). ajchem-b.com Another study characterizing a curcumin-nimbin loaded nanoformulation also noted common functional groups such as C=O, C-H, and C-O stretching vibrations in the IR spectrum at 3283.60, 1639.52, and 1015.67 cm⁻¹, respectively, confirming the presence of these groups in the formulation containing this compound. biotechnologia-journal.orgbiotechnologia-journal.org These specific absorption frequencies provide a "fingerprint" that helps confirm the presence of various bond types and functional groups expected in the this compound structure. libretexts.orgsolubilityofthings.comresearchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of conjugated systems, which involve alternating single and multiple bonds. libretexts.orgyoutube.comnumberanalytics.com While specific detailed UV-Vis absorption maxima (λmax) for isolated this compound are not extensively detailed in the search results, UV-Vis spectroscopy is routinely used in the analysis of plant extracts containing this compound and related compounds. researchgate.netbookpi.orgijirset.comresearchgate.net For example, a study on Azadirachta indica seed kernel extract, which contains this compound, showed maximum UV absorption between 207 nm and 281 nm wavelengths. bookpi.org UV-Vis can be used for preliminary validation and characterization, especially when this compound is part of a formulation or extract. biotechnologia-journal.orgbiotechnologia-journal.org It is also noted that UV-Vis spectroscopy can be used for identifying certain classes of compounds and for quantitative analysis, particularly for molecules with chromophores that absorb in the UV range. ijirset.com

The data obtained from IR and UV-Vis spectroscopy serve as initial clues in the structural elucidation process, indicating the types of functional groups present and the extent of conjugation within the this compound molecule.

Table 1: Characteristic IR Absorption Bands of this compound

Wavenumber (cm⁻¹)AssignmentSource
2953Saturated C-H stretching ajchem-b.com
1735C=O stretching ajchem-b.com
1685C=C stretching ajchem-b.com
1435C-H deformation ajchem-b.com
1234C-O stretching ajchem-b.com
1030C-O stretching ajchem-b.com
754C-H out of plane deformation ajchem-b.com
3283.60C=O stretching biotechnologia-journal.orgbiotechnologia-journal.org
1639.52C-H stretching biotechnologia-journal.orgbiotechnologia-journal.org
1015.67C-O stretching biotechnologia-journal.orgbiotechnologia-journal.org

Integrated Spectroscopic Approaches and Computational Assistance for Structure Determination

The definitive structural elucidation of a complex molecule like this compound typically requires the integration of data from multiple spectroscopic techniques. While IR and UV-Vis provide valuable functional group and conjugation information, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for determining the complete connectivity of atoms and the molecular weight. ajchem-b.comijirset.comajchem-b.com

Researchers have successfully employed integrated spectroscopic approaches to establish the structure of this compound. Studies have reported the use of IR, along with 1D and 2D NMR (such as ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC), and Mass Spectrometry (MS), including high-resolution MS, to determine the molecular formula and the detailed structural framework of this compound. ajchem-b.comajchem-b.comresearchgate.net Comparison of the obtained NMR data with previously reported values has been crucial in confirming the identity of isolated this compound. ajchem-b.comajchem-b.com Techniques like X-ray crystallography have also been used to further substantiate the structure. ajchem-b.comajchem-b.com The combination of these methods allows chemists to piece together the complex jigsaw puzzle of a molecule's structure, moving from functional groups (IR, UV-Vis) to molecular weight and fragmentation patterns (MS) and finally to the precise arrangement of atoms and their connectivities (NMR). youtube.comijirset.com

In modern chemical research, computational methods play an increasingly important role in assisting structure determination and characterization. While the initial elucidation of this compound predates widespread computational tools, these methods are now used in various ways related to this compound studies. Computational analysis can be used to predict molecular properties, confirm spectroscopic assignments, and study molecular interactions. chemscene.comnih.gov For example, computational studies have investigated the binding affinity of this compound with proteins, such as the dengue viral envelope protein and KRAS, providing insights into its potential biological activities based on its established structure. biotechnologia-journal.orgbiotechnologia-journal.orgnih.govmedchemexpress.comresearchgate.net Although not specifically for the initial structure determination of this compound itself in the provided context, computational tools, including those for in silico prediction of molecular structures and chemical classes, are part of the broader landscape of natural product research and structure elucidation workflows. researchgate.net Furthermore, computational chemistry, including methods like density functional theory (DFT), is utilized to analyze and predict spectroscopic parameters, aiding in the interpretation of experimental data and potentially assisting in the identification of unknown compounds or confirmation of proposed structures. researchgate.netebay.comnih.govgmu.edu The integration of experimental spectroscopic data with computational analysis enhances the accuracy and efficiency of structural characterization, particularly for complex natural products like this compound.

Biosynthesis and Genetic Aspects

Biochemical Pathways of Nimbin and Related Limonoids

Limonoids, including this compound, are classified as tetranortriterpenoids. downtoearth.org.innih.gov Their biosynthesis originates from isoprene (B109036) units, which are formed through the mevalonate (B85504) (MVA) pathway in higher plants. downtoearth.org.inresearchgate.net Studies using ¹³C isotopologues of glucose in neem cell suspension cultures have provided evidence for the MVA pathway's contribution to limonoid biosynthesis. researchgate.netdowntoearth.org.inresearchgate.net Chemical inhibitors specific to the MVA pathway have been shown to drastically affect the growth and limonoid content in neem cells, further supporting this. downtoearth.org.in

The initial step in triterpenoid (B12794562) biosynthesis involves the cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclase. frontiersin.orgnih.govpnas.org This reaction is a primary point of diversification in the biosynthesis of triterpenoids. nih.govpnas.org Tirucalla-7,24-dien-3β-ol, a C30 triterpene, is considered a potential precursor in the biosynthesis of neem azadirachtin (B1665905) and other limonoids. researchgate.netnih.govnih.govnih.govpnas.org Following the formation of this protolimonoid scaffold, further modifications occur, including oxidations catalyzed by cytochrome P450 enzymes. nih.govnih.govpnas.org The pathway proceeds through intermediates like azadirone (B14700930) and azadiradione. nih.gov The formation of C-seco-limonoids, such as this compound and salannin (B1681390), involves the opening of the C-ring and oxidation of the third ring of apotirucallol. nih.gov Additional rearrangements and oxidations are required to produce the more complex limonoids like azadirachtin. nih.gov

While the early steps involving the formation of the protolimonoid scaffold are becoming clearer, the complete biosynthetic route leading specifically to this compound and the precise sequence of downstream modifications remain areas of ongoing investigation. nih.govpnas.org

Genetic Influences on this compound Concentration in Azadirachta indica

The concentration of this compound in Azadirachta indica can vary significantly between different parts of the tree and even among individual trees from the same agro-climatic zone. wikipedia.orgresearchgate.netarccjournals.com This variability suggests that genetics plays a significant role in determining this compound content, rather than solely environmental conditions like temperature, rainfall, or humidity. wikipedia.orgresearchgate.netarccjournals.com

Research on different neem provenances in India has shown wide variations in this compound concentrations in seed kernels. researchgate.netarccjournals.com For example, studies have reported this compound concentrations ranging from 18.2 to 636.8 mg kg⁻¹ kernel weight. researchgate.netarccjournals.com Analysis of variance has indicated significant differences in this compound content among various provenances and individual trees. researchgate.net This genetic variability offers potential for tree improvement programs aimed at selecting and propagating elite individuals with exceptionally higher this compound content. researchgate.netarccjournals.com

Genomic, Transcriptomic, and Metabolomic Studies in Neem

Omics technologies, including genomics, transcriptomics, and metabolomics, have been employed to gain a more comprehensive understanding of the biosynthesis of secondary metabolites, including this compound, in Azadirachta indica. ccamp.res.infrontiersin.orgnih.govfrontiersin.org

Genomic studies have provided insights into the genetic makeup of neem. The first chromosome-level genome assembly of A. indica has been constructed, revealing the genomic architecture and aiding in the identification of genes involved in terpene biosynthesis. frontiersin.orgbiorxiv.org Approximately 44,495 genes have been predicted in the neem genome. ccamp.res.in Comparative genomic analysis suggests a phylogenetic relationship between neem and citrus (Citrus sinensis), another limonoid-producing plant family. ccamp.res.innih.govresearchgate.net

Transcriptomic studies analyze gene expression patterns in different tissues and developmental stages of neem. researchgate.netnih.govfrontiersin.orgbiorxiv.org Tissue-specific transcriptome analysis has led to the identification of candidate genes involved in limonoid biosynthesis, such as farnesyl diphosphate (B83284) synthase (AiFDS), squalene (B77637) synthase (AiSQS), squalene epoxidases (AiSQE), and triterpene synthases (AiTTS). researchgate.netnih.gov Comparative tissue expression analysis has shown that genes like AiFDS, AiSQS, AiSQE3, and AiTTS1 are expressed at higher levels in the kernel compared to other tissues like pericarp, leaves, and flowers. researchgate.netnih.gov Functional characterization of genes like AiTTS1 has shown its role in producing intermediates like tirucalla-7,24-dien-3β-ol. researchgate.netnih.gov Transcriptomic data has been crucial in identifying potential synthetic pathways and gene expression profiles related to azadirachtin biosynthesis, which is closely linked to this compound biosynthesis. frontiersin.orgbiorxiv.org

Metabolomic studies focus on the comprehensive analysis of metabolites present in different neem tissues. ccamp.res.infrontiersin.orgnih.govbbasr.org Techniques like Ultrahigh Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) have been used to quantify key metabolites, including this compound, salanin, and azadirachtin, in various neem tissues. ccamp.res.in Metabolomic profiling has revealed that the concentration of triterpenoids, including C-seco triterpenoids like this compound, varies among different tissues, with mature seed kernel often containing a diverse range and high levels of these compounds. frontiersin.orgnih.gov The integration of transcriptomic and metabolomic data through approaches like Weighted Correlation Network Analysis (WGCNA) has helped in identifying potential candidate genes involved in the biosynthesis pathways of these metabolites. ccamp.res.in

These integrated omics approaches are crucial for unraveling the complex regulatory networks governing limonoid biosynthesis in neem and for identifying the downstream genes specifically responsible for the production of compounds like this compound. ccamp.res.infrontiersin.orgnih.govfrontiersin.org

Data Tables

Based on the research findings, data tables could be presented to illustrate the variability in this compound concentration across different neem provenances and tissues, as well as the expression levels of key genes involved in the biosynthesis pathway in various plant parts.

Table 1: Variability of this compound Concentration in Neem Seed Kernels from Different Provenances

This table would list different geographical provenances and the corresponding range or average concentration of this compound (e.g., in mg kg⁻¹ kernel weight) found in seed kernel samples from those locations, based on studies like the one by Sidhu et al. researchgate.netarccjournals.com

Table 2: Tissue-Specific Expression Levels of Key Biosynthesis Genes

This table would present the relative expression levels (e.g., based on transcriptome data) of genes such as AiFDS, AiSQS, AiSQE3, and AiTTS1 in different neem tissues (kernel, pericarp, leaves, flower), highlighting which tissues show higher expression for these genes involved in the early steps of limonoid biosynthesis. researchgate.netnih.gov

Chemical Synthesis and Derivatization

Total Synthesis Approaches to Nimbin-Type Limonoids

The total synthesis of this compound-type limonoids, characterized by their intricate hexacyclic framework and multiple stereocenters, has been a challenging endeavor in organic chemistry. chemrxiv.org Recent advancements have led to successful strategies for constructing these complex molecules. chemrxiv.orgresearchgate.netchemrxiv.org

Convergent and Stereoselective Synthetic Strategies

Convergent synthetic strategies are often employed to assemble complex molecules like this compound, where smaller, functionalized fragments are synthesized separately and then coupled in a key step. nih.gov Stereoselectivity is paramount in these syntheses to ensure the correct relative and absolute configurations of the numerous chiral centers present in this compound-type limonoids. acs.orgnih.govmdpi.comorganic-chemistry.org

One reported convergent and stereoselective route to access ring C-seco limonoids, including the this compound-type, involves the synthesis of key fragments followed by their union. chemrxiv.orgchemrxiv.org A strategy for the stereoselective total synthesis of nimbolide (B1678885), a related limonoid, utilized a convergent 11-step sequence. chemrxiv.orgacs.org This approach relied on a stereoselective palladium-catalyzed borylative Heck cyclization to construct the A-ring with the desired stereochemistry. chemrxiv.orgacs.org Another convergent strategy for nimbolide synthesis involved a late-stage coupling through sulfonyl hydrazone-mediated etherification and a radical cyclization. nih.govchemrxiv.org

Key Transformations and Reaction Mechanisms

Total synthesis efforts towards this compound-type limonoids involve a series of key transformations to build the characteristic ring system and introduce the necessary functional groups with precise stereocontrol. Some of these key transformations include:

Catalytic asymmetric intermolecular Diels-Alder reactions: Used to construct the A-ring and establish desired stereochemistry at specific carbons. chemrxiv.orgchemrxiv.org

Diastereoselective Pd-catalyzed reductive Heck reactions: Employed for the formation of carbon-carbon bonds, such as the C8-C9 bond. chemrxiv.orgchemrxiv.org

Sulfonyl hydrazone-mediated etherification: A strategy for forming critical carbon-oxygen bonds, bringing together different fragments. chemrxiv.orgnih.govchemrxiv.org

Regioselective radical cyclization: Utilized for the construction of cyclic systems, such as the central tetrahydrofuran (B95107) ring. chemrxiv.orgnih.govchemrxiv.org

Biomimetic skeletal rearrangement reactions: Inspired by proposed biosynthetic pathways, these rearrangements can be used to generate different limonoid types. chemrxiv.orgchemrxiv.org

The mechanism of certain transformations, such as the acid-catalyzed isomerization of this compound to isothis compound, involves protonation of an ethereal oxygen, followed by cleavage to form a stable allyl carbocation and subsequent rearrangements. wikipedia.org

Semi-synthetic Modifications and Derivative Synthesis

Semi-synthetic approaches involve using naturally occurring limonoids, often isolated from the neem tree, as starting materials for chemical modifications to produce this compound derivatives and analogues. wikiwand.comtandfonline.com This strategy allows for targeted alterations to the this compound scaffold to investigate structure-activity relationships and potentially enhance bioactivity. rsc.org

Deacetylation Reactions

Deacetylation, the removal of an acetyl group, is a common semi-synthetic modification applied to this compound. This compound possesses an acetate (B1210297) group, and its removal can lead to deacetylthis compound. wikipedia.orgresearchgate.net This reaction can be achieved using various reagents and conditions. For instance, deacetylation of this compound has been reported using potassium carbonate in methanol (B129727) under ambient conditions. wikipedia.orgresearchgate.net Another effective method for the selective cleavage of the acetate group in this compound to yield 6-deacetyl this compound utilizes ethylenediamine (B42938) in methanol under microwave irradiation. researchgate.netnih.gov This method is noted for its selectivity, leaving other functional groups like α,β-unsaturated ketones, esters, and ethers unaffected. researchgate.netnih.gov

Modification of Related Limonoids for Enhanced Bioactivity

Semi-synthetic modifications of limonoids structurally related to this compound have been explored to improve their biological activities. Nimbolide, another furanoid limonoid from neem, has been a subject of semi-synthetic modification to enhance its bioefficacy. wikiwand.comtandfonline.comtandfonline.com For example, attempts to transesterify the methyl ester moiety in nimbolide using titanium (IV) isopropoxide and ethanol (B145695) led to the formation of 6-homodesacetylthis compound, a higher homologue of 6-desacetylthis compound. wikiwand.comtandfonline.comtandfonline.com This modification, which introduces steric hindrance, appeared to be critical for imparting cytotoxic activity in studies. tandfonline.comtandfonline.com Acid hydrolysis of nimbolide has also been used to synthesize 6-desacetylthis compound. tandfonline.comtandfonline.com Structural modifications, such as changes in the A-ring of the limonoid nucleus, can impact anticancer activity, while changes in the D-ring might be tolerated without significant loss of activity. cirad.fr

Divergent Synthesis Platforms for Analogues

Divergent synthesis platforms aim to generate a library of structurally diverse analogues from a common intermediate or starting material. chemrxiv.orgcirad.frchemrxiv.orgbeilstein-journals.org This approach is valuable for exploring the chemical space around the this compound scaffold and identifying analogues with potentially improved properties, such as enhanced potency or altered pharmacokinetic profiles. nih.govchemrxiv.org

A convergent and divergent route has been developed to access various ring C-seco limonoids, including the this compound-type. chemrxiv.orgchemrxiv.org This platform allows for the efficient synthesis of a range of analogues from common precursors. chemrxiv.orgchemrxiv.org Modular synthetic routes to nimbolide and its analogues have also been reported, utilizing a late-stage coupling strategy that enables the divergent synthesis of analogues with varied architectures. nih.govchemrxiv.org This modularity allows for the introduction of different functional groups and structural features to explore their impact on biological activity. nih.govchemrxiv.org

Molecular and Cellular Mechanisms of Action

Modulation of Cellular Signaling Pathways

Nimbin and its analogs have been shown to influence several cellular signaling pathways. For instance, studies investigating the effect of this compound and its semi-natural analogs (N2, N5, N7, and N8) on high glucose-induced conditions in L6 myotubes have indicated their ability to stimulate glucose uptake and glycogen (B147801) storage by enhancing components of the insulin (B600854) signaling cascade, specifically the insulin receptor tyrosine kinase (IRTK), PI3K, and Glut-4 mechanisms. In silico studies have also suggested that this compound can bind to and potentially inhibit signaling molecules such as PI3K and Akt, which are involved in cell survival, growth, and metabolism, particularly in the context of breast cancer cells., Furthermore, this compound and its analogs have been investigated for their potential inhibitory effects on the NF-κB signaling pathway, a key regulator of inflammation, cell proliferation, and survival. Molecular docking analysis suggests that this compound and its analogs may bind to the p50 and p65 subunits of NF-κB.

Induction of Apoptosis in Cellular Models

This compound has demonstrated the capacity to induce apoptosis, or programmed cell death, in various cellular models, particularly in cancer cells.,, This induction of apoptosis is considered a crucial mechanism for its potential anti-cancer properties.

Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial-mediated) and the extrinsic (death receptor-mediated) pathways., Research suggests that this compound can induce apoptosis through both pathways. The intrinsic pathway is typically triggered by intracellular stress signals, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c.,, The extrinsic pathway is activated by external signals, such as the binding of death ligands to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC)., Both pathways converge on the activation of caspase enzymes, which execute the dismantling of the cell., Studies on human cervical cancer cells treated with neem limonoids, including nimbolide (B1678885) (a compound often found alongside this compound and with similar properties), have shown induction of apoptosis via the mitochondrial pathway, indicated by a decline in mitochondrial transmembrane potential and release of cytochrome c.

The balance between pro-apoptotic and anti-apoptotic proteins is critical in regulating the apoptotic process. This compound and related compounds have been shown to modulate the expression of these proteins. For instance, studies have indicated that neem extracts can lead to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 in cancer cells, shifting the balance towards apoptosis., Activation of caspase enzymes, key executioners of apoptosis, has also been observed following treatment with this compound and its analogs in certain cancer cell lines.,, Specifically, upregulation of Caspase 3 and Caspase 9 has been reported., Modulation of NF-κB activation, which can suppress apoptotic genes, may also contribute to the pro-apoptotic effects of neem compounds.,

Intrinsic and Extrinsic Apoptotic Pathways

Cell Cycle Modulation

This compound has been observed to influence the cell cycle, the tightly regulated series of events that lead to cell division. Modulation of the cell cycle is another mechanism by which this compound may exert its effects, particularly in inhibiting the proliferation of cancer cells.,, Studies have shown that this compound and related neem limonoids can induce cell cycle arrest at specific phases, such as the G0/G1 phase.,,, This arrest prevents cancer cells from progressing through the cell cycle and dividing. This effect can be accompanied by the accumulation of cell cycle regulatory proteins like p21 and the downregulation of cyclins (e.g., cyclin B, cyclin D1) and proliferating cell nuclear antigen (PCNA), which are essential for cell cycle progression.

Anti-Inflammatory Mechanisms in Cellular and Preclinical in vivo Models

This compound and its analogs have demonstrated anti-inflammatory properties in both cellular and preclinical in vivo models.,,,,, These effects are mediated through various mechanisms that target key components of the inflammatory response. Studies have shown that this compound and its analogs can reduce inflammation by decreasing the levels of intracellular reactive oxygen species (ROS).,,, Furthermore, nimbidin (B1172316), a related compound found in neem, has been shown to suppress the functions of macrophages and neutrophils, which are crucial players in the inflammatory response, by inhibiting processes such as phagocytosis, chemotaxis, and the release of inflammatory mediators., Inhibition of enzymes involved in inflammation, such as COX-1 and COX-2, has also been suggested as a mechanism for the anti-inflammatory activity of neem compounds. Modulation of signaling pathways like NF-κB, which plays a central role in regulating inflammatory responses, also contributes to the anti-inflammatory effects.

A significant aspect of this compound's anti-inflammatory mechanism involves the reduction of reactive oxygen species (ROS).,,,, ROS are unstable molecules that can cause oxidative stress and contribute to inflammation and cellular damage. Studies using cellular models, such as Madin-Darby Canine Kidney (MDCK) cells, and preclinical in vivo models, such as zebrafish larvae, have shown that this compound and its analogs can substantially reduce ROS levels in a dose-dependent manner.,, This reduction in ROS helps to mitigate oxidative stress and the subsequent inflammatory cascade.,

Regulation of Proinflammatory Enzyme Activities

This compound, as a component of Azadirachta indica, has been implicated in the regulation of proinflammatory enzyme activities. Neem, and its active constituents, are known to exhibit anti-inflammatory effects through the modulation of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) nih.govgoogle.comresearchgate.net. While some studies specifically highlight the anti-inflammatory properties of nimbidin, another neem limonoid, by suppressing the activity of macrophages and neutrophils and inhibiting processes like phagocytosis and the release of inflammatory mediators, the collective evidence suggests that various neem compounds, including this compound, contribute to this anti-inflammatory action researchgate.net. The exact molecular pathways by which this compound specifically regulates COX and LOX or other proinflammatory enzymes require further detailed investigation, but its presence in anti-inflammatory neem extracts points to a role in this mechanism nih.govgoogle.comresearchgate.net.

Antimicrobial Action at the Molecular Level

This compound contributes to the antimicrobial properties of Azadirachta indica through several proposed molecular mechanisms. One key mechanism involves the disruption of microbial cell membrane integrity. Compounds like this compound and nimbidin are thought to disrupt the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of cellular contents, and ultimately, cell death ijsrtjournal.comijsrtjournal.com.

Additionally, neem-derived phytochemicals, which include this compound, can interfere with essential microbial enzymes. While azadirachtin (B1665905) and quercetin (B1663063) are specifically mentioned in the context of inhibiting enzymes like ATPase and DNA gyrase, the diverse array of compounds in neem suggests potential synergistic or individual effects of this compound on other vital microbial enzymatic activities ijsrtjournal.com.

Another mechanism involves the prevention of biofilm development. Studies have shown that ethanolic and aqueous extracts of neem can inhibit the formation of biofilms, protective layers that enhance bacterial resistance, particularly in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa ijsrtjournal.com. Although these studies often refer to extracts, this compound's presence in these extracts suggests it may play a role in this inhibitory effect.

Antiviral Mechanisms

This compound has demonstrated antiviral properties, with studies exploring its mechanisms against various viruses, including dengue virus and SARS-CoV-2 wikipedia.orgmedchemexpress.com. This compound is thought to interfere with the viral life cycle at multiple stages.

One proposed mechanism involves preventing viral attachment and entry into host cells. This compound may have a high bonding affinity to certain viruses, potentially blocking them from attaching to cellular receptors wikipedia.org. For the dengue virus (DENV), computational analysis suggests that this compound can inhibit the envelope protein, which facilitates viral entry into the host cell wikipedia.orgnih.gov. In silico studies have indicated that this compound may be effective against all four serotypes of dengue virus by blocking this entry mechanism wikipedia.org.

This compound may also inhibit viral replication within the host cell after entry wikipedia.org. While the exact mechanism for this is still being investigated and may vary depending on the virus type, studies on neem bark extract (NBE), which contains this compound isomers, have shown potent inhibition of murine coronavirus (m-CoV-RSA59) infection and replication in vitro, reducing viral gene expression researchgate.netdebuglies.com. In silico studies suggest that NBE, and potentially its triterpenoid (B12794562) components like this compound, could target viral proteins such as the Spike protein and RNA-dependent RNA polymerase (RdRp) of m-CoV and SARS-CoV-2 with high affinity, suggesting a potential mechanism for inhibiting replication researchgate.netdebuglies.com.

The antiviral action of this compound may also involve modulating host cellular pathways. While not exclusively attributed to this compound, triterpenoids from neem have been shown to influence host immune responses, such as rescuing decreased type-I interferon response, which is crucial for antiviral defense researchgate.net.

Table 1 summarizes some of the reported antiviral activities and proposed mechanisms of this compound.

VirusProposed Mechanism(s)Research TypeSource(s)
Dengue VirusInhibition of envelope protein, blocking cell entryIn silico wikipedia.orgnih.gov
SARS-CoV-2High binding affinity to Spike glycoprotein (B1211001) and ACE2, potential targeting of RdRpIn silico, In vitro (with NBE) wikipedia.orgresearchgate.netdebuglies.com
m-CoV-RSA59Inhibition of infection and replication, reduction of viral gene expressionIn vitro (with NBE) researchgate.netdebuglies.com

Modulation of DNA Damage Response (DDR) Pathways

The DNA damage response (DDR) is a complex network of cellular pathways that detect, signal, and repair DNA lesions to maintain genomic stability mdpi.comcellsignal.comnih.gov. Modulation of DDR pathways can influence cell fate, including survival, senescence, and apoptosis mdpi.comnih.gov. While extensive research has explored the role of sphingolipids and human tumor viruses in modulating DDR mdpi.comnih.govnih.govmedsci.org, the specific mechanisms by which this compound directly influences these pathways are not as extensively documented in the provided search results.

However, neem extracts and some of their components have been studied for their effects on cellular pathways related to DNA integrity and cell cycle control, which are intrinsically linked to the DDR. For instance, nimbolide, another neem constituent, has been shown to induce cell cycle arrest and modulate the expression of genes involved in apoptosis, such as caspase-3, caspase-8, and Bcl-2, as well as cell cycle regulatory proteins like p21 and mutant p53 phcogrev.com. These processes are downstream effectors or regulators within the broader context of the DDR.

Given that this compound is a significant component of neem extracts known for their biological activities, it is plausible that this compound contributes to the observed effects on cell cycle regulation and apoptosis, thereby indirectly modulating DDR pathways. However, direct experimental evidence specifically detailing this compound's interaction with key DDR mediators like ATM, ATR, or components of repair pathways (e.g., NER, BER, NHEJ, HR) was not prominently featured in the search results mdpi.comcellsignal.comnih.gov. Further research is needed to elucidate the precise molecular targets and mechanisms of this compound within the DDR network.

Inhibition of Tau Aggregation in Neurodegenerative Disease Models

This compound has shown promising activity in inhibiting tau aggregation, a key pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease medchemexpress.comresearchgate.netnih.govtaurx.com. Tau is a phosphoprotein that normally stabilizes microtubules in axons, but in certain disease states, it undergoes modifications leading to its aggregation into neurofibrillary tangles researchgate.netnih.gov.

Studies have demonstrated that this compound can prevent the aggregation of tau protein. In vitro experiments using heparin-induced tau aggregation assays have shown that this compound inhibits β-sheet formation and reduces the hydrophobicity of the tau protein, characteristics associated with tau aggregation medchemexpress.comnih.gov. Transmission electron microscopy studies have revealed that this compound restricts the formation of extensive tau fibrils, instead leading to the formation of thin, short, and fragile aggregates researchgate.netnih.gov.

Furthermore, this compound has been shown to reduce the cytotoxicity induced by tau aggregates. In studies using HEK293T cells, this compound treatment rescued cell death caused by tau aggregates, restoring cell viability medchemexpress.comresearchgate.netnih.gov. Research in transgenic tauopathy mouse models has also indicated that this compound can reduce brain tau aggregation and improve cognitive behavior medchemexpress.com.

Table 2 presents data on the inhibitory effect of this compound on tau aggregation and its impact on cell viability.

Experiment TypeThis compound ConcentrationEffect on Tau AggregationEffect on Cell Viability (HEK293T cells)Source(s)
Heparin-induced tau aggregation assay (in vitro)400 µMInhibits β-sheet formation, reduces hydrophobicityNot applicable medchemexpress.com
Tau aggregate-induced cytotoxicity (in vitro)2 µMLeads to formation of thin, short, fragile aggregatesRestored cell viability to 100% medchemexpress.comresearchgate.netnih.gov
Tau aggregate-induced cytotoxicity (in vitro)5 µMLeads to formation of thin, short, fragile aggregatesRestored cell viability to 95% medchemexpress.comresearchgate.netnih.gov
Tauopathy mouse model (in vivo)Not specifiedReduces brain tau aggregationImproves cognitive behavior medchemexpress.com

The mechanism by which this compound inhibits tau aggregation is thought to involve direct interaction with the tau protein, preventing the conformational changes necessary for aggregation researchgate.netnih.gov. This activity positions this compound as a potential lead compound for the development of therapeutics for tauopathies.

Structure Activity Relationship Sar Investigations

Identification of Pharmacophoric Regions

Identifying the pharmacophoric regions of Nimbin involves pinpointing the specific atoms or functional groups responsible for its observed biological effects. A pharmacophore is a molecular model comprising structural characteristics critical for molecular recognition and specifies the geometric configuration of atoms necessary for forming a particular biological function. researchgate.net These characteristics can include hydrogen bond donors or acceptors, cationic, anionic, aromatic, or hydrophobic features. researchgate.net For a set of active molecules, pharmacophore identification involves analyzing the molecule to identify its pharmacophore properties and aligning the active conformations to find the best overlay of these features. researchgate.net

While specific detailed analyses solely focused on this compound's pharmacophore are not extensively documented in the provided search results, studies on related compounds like nimbolide (B1678885) offer insights. For nimbolide, the enone moiety and lactone ring have been considered essential pharmacophores for its activity, particularly in inducing PARP1 trapping. chemrxiv.org This suggests that similar structural elements within the triterpenoid (B12794562) scaffold of this compound could play crucial roles in its interactions with biological targets. Computational approaches, such as molecular docking, can help predict the binding modes and interactions of this compound with target proteins, thereby aiding in the identification of key residues and functional groups involved in binding. rjpbr.com

Impact of Chemical Modifications on Biological Activity

Chemical modifications to the this compound structure can significantly alter its biological activity. These modifications can involve changes to different parts of the triterpenoid skeleton, potentially affecting binding affinity, metabolic stability, and target specificity.

Research on this compound analogues has demonstrated varying degrees of activity compared to the parent compound. For instance, a semi-natural analogue of this compound, referred to as N2 in one study, exhibited better anti-inflammatory and antioxidant activity compared to this compound (N1) and another analogue (N3). researchgate.netresearchgate.net In silico characterization using density functional theory and molecular docking supported these findings, showing that N2 had a lower electronegative value and higher binding energy when docked with anti-inflammatory and antioxidant proteins such as CAT, COX, GP, IL-1, and MPO. researchgate.netresearchgate.net

Studies on nimbolide, a related ring C Seco-tetranortriterpenoid, have explored the impact of modifications to the C- and E-rings. nih.gov Replacing the furan (B31954) ring in the E-ring of nimbolide with other functional groups, such as phenyl or para-methoxyphenyl, demonstrated that a π system is not necessarily required for activity, and some substituted phenyl analogues showed similar or improved bioactivity compared to nimbolide. nih.gov The potent analogues exhibited stronger PARP1 trapping activity. nih.gov These findings highlight the potential for modulating the potency and physicochemical properties of these compounds through targeted structural changes. nih.gov

Comparative Analysis of this compound and its Analogues/Derivatives

Comparing the biological activities of this compound with its analogues and derivatives provides valuable information for understanding the SAR. These comparisons can reveal which structural features are critical for specific activities and guide the design of more potent or selective compounds.

In the context of anti-inflammatory and antioxidant properties, the analogue N2 showed superior activity compared to this compound (N1) and N3. researchgate.netresearchgate.net This was supported by in silico studies indicating better binding affinity of N2 to relevant proteins. researchgate.netresearchgate.net

For insecticidal activity, studies comparing this compound-class chemicals have been conducted. For example, 6-deacetylthis compound showed antifeedant activity against the lower subterranean termite R. speratus, although its potency was lower compared to other compounds like salannin (B1681390) and nimbolide. mdpi.com Salannin also showed antifeedant activity, and its derivative 3-deacetylsalannin (B75796) showed weaker activity, indicating the importance of the acetyl group for this effect. mdpi.com Nimbolide, another compound from A. indica, was found to inhibit the feeding of the Mexican bean beetle. mdpi.com Photo-oxidation products of this compound, such as nimbolide and isonimbolide, and those of salannin, like salanninolide and isosalanninolide, have shown interesting properties affecting the feeding and development of insects, with isonimbinolide and isosalanninolide being potent antifeedants.

In the context of antiviral activity against dengue virus (DENV), in silico analysis suggested that this compound is effective against the envelope protein of all four DENV types and showed higher binding affinity compared to salannin and panduratin. nih.gov

Interactive Table 1: Comparative Activity of this compound and Selected Analogues/Derivatives

CompoundActivity TypeComparative Activity vs. This compoundRelevant Structural Features/ModificationsSource
This compound (N1)Anti-inflammatory, AntioxidantBaseline- researchgate.netresearchgate.net
N2 (Deacetyl this compound)Anti-inflammatory, AntioxidantBetterDeacetylation researchgate.netresearchgate.net
N3Anti-inflammatory, AntioxidantLess effective than N2- researchgate.netresearchgate.net
6-deacetylthis compoundAntifeedant (Insects)Showed activityDeacetylation at C-6 mdpi.com
NimbolideAntifeedant (Insects)More potent than 6-deacetylthis compoundPresence of butenolide ring mdpi.com
IsonimbinolideAntifeedant (Insects)PotentIsomer of Nimbolide
This compoundAntiviral (DENV)Showed effectiveness- nih.gov
SalanninAntiviral (DENV)Lower binding affinity than this compoundDifferent triterpenoid structure nih.gov

Computational and in silico Approaches in SAR Studies

Computational and in silico methods play a vital role in modern SAR investigations of compounds like this compound. These approaches can complement experimental studies by providing insights into molecular interactions, predicting biological activity, and guiding the design of new analogues.

Molecular docking is a widely used in silico technique to predict the binding affinity and interaction modes of a ligand (e.g., this compound or its analogues) with a target protein. rjpbr.combiotechnologia-journal.orgnih.govijpsr.com This method helps identify key amino acid residues in the binding site that interact with specific functional groups of the ligand, contributing to the understanding of pharmacophoric regions. researchgate.netijpsr.com For example, molecular docking studies have been used to examine the interaction of this compound and its analogues with NF-κB subunits p50 and p65, suggesting potential inhibitory effects. rjpbr.comresearchgate.net In silico analysis also predicted the effectiveness of this compound against the dengue virus envelope protein, showing high binding affinity. nih.gov

Molecular dynamics simulations can further assess the stability of the ligand-protein complex over time, providing a more dynamic view of the interaction. rjpbr.comresearchgate.netnih.gov This helps validate the findings from docking studies and offers additional information about the binding process.

Other computational tools, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, are used to predict the pharmacokinetic properties of compounds, which are important considerations in drug discovery and development. biotechnologia-journal.orgnih.govnih.gov In silico ADMET analysis of this compound and curcumin, for instance, indicated favorable permeability and intestinal absorption. biotechnologia-journal.orgnih.gov

Computational approaches, including molecular modeling, molecular dynamics simulations, and artificial intelligence, are increasingly indispensable in the drug discovery process, accelerating the identification of potential therapies and aiding in the design of antiviral agents. researchgate.netnih.gov These methods facilitate virtual screening of large databases of compounds to identify potential hits based on predicted interactions with target proteins or established pharmacophore models. researchgate.netnih.govnih.gov

Interactive Table 2: Computational Approaches in this compound SAR Studies

Computational MethodApplication in this compound/Analogue StudiesInsights GainedSource
Molecular DockingPredicting binding to anti-inflammatory/antioxidant proteins, NF-κB subunits, DENV envelope protein.Identification of potential targets, binding affinity, key interacting residues. rjpbr.comresearchgate.netresearchgate.netnih.gov
Molecular Dynamics SimulationAssessing stability of this compound/analogue complexes with target proteins (e.g., NF-κB subunits).Understanding the dynamic nature of molecular interactions and complex stability. rjpbr.comresearchgate.netnih.gov
ADMET AnalysisPredicting pharmacokinetic properties (absorption, distribution, metabolism, excretion, toxicity).Assessing drug-likeness and potential in vivo behavior. biotechnologia-journal.orgnih.govnih.gov
Virtual ScreeningIdentifying potential inhibitors from databases based on predicted interactions or pharmacophores.Prioritizing compounds for experimental testing, discovering potential new indications. researchgate.netnih.govnih.gov
Density Functional TheoryCharacterizing electronic properties of this compound and analogues.Relating electronic structure to reactivity and interactions. researchgate.netresearchgate.net

Advanced Analytical Quantification and Metabolite Profiling

Chromatographic Techniques for Quantification

Chromatographic techniques are fundamental for separating the diverse compounds present in neem extracts before their individual quantification. This separation is essential due to the structural similarities and co-occurrence of numerous metabolites.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and quantification of nimbin and other active compounds in Azadirachta indica. HPLC methods have been developed and validated for the simultaneous determination of multiple compounds, including this compound, azadirachtin (B1665905) A, and salannin (B1681390). Current time information in Lismore City Council, AU.ipp.pt A sensitive and rapid HPLC method involving solid phase extraction has been developed for the determination of azadirachtin-A, azadirachtin-B, this compound, and salannin in neem oil samples at nanogram levels. dss.go.thnih.govresearchgate.net This method utilizes a mobile phase consisting of acetonitrile (B52724) and water, pumped at a flow rate of 1.0 mL/min. dss.go.thshimadzu.com Detection is typically carried out using a photodiode array detector at a wavelength of 215 nm. shimadzu.com

Studies have reported the presence of this compound in various neem extracts analyzed by HPLC. For instance, HPLC analysis of neem leaf hexane (B92381) extracts showed this compound content with a retention time around 29 min. Another study showed standard this compound with a retention time of 28.93 min. researchgate.net The limit of quantitation (LOQ) for this compound using an HPLC method has been reported as 0.2 ppm in neem oil samples. shimadzu.com

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers advantages over conventional HPLC, including improved speed, resolution, and sensitivity, making it suitable for the analysis of complex plant extracts like those from neem. UHPLC is employed for comprehensive metabolite profiling and the quantification of various neem metabolites, including this compound. researchgate.netthegoodscentscompany.comresearchgate.netresearchgate.net

A UHPLC-based method has been used for the purification of compounds like epoxy or hydroxy-azadiradione from neem leaf extract. researchgate.netrsc.org UHPLC is also a key component in hyphenated techniques like UHPLC-MS, which are extensively used for the rapid characterization and identification of metabolites in neem. researchgate.net

Mass Spectrometry-Based Quantification

Mass spectrometry (MS) provides highly sensitive and selective detection capabilities, particularly when coupled with chromatographic separation techniques. This makes MS-based methods invaluable for the quantification of this compound and other neem constituents, especially at trace levels in complex matrices. Current time information in Lismore City Council, AU.ipp.ptnih.govresearchgate.netthegoodscentscompany.comresearchgate.netresearchgate.netthieme-connect.com

LC-MS and LC-MS/MS (e.g., ESI-MS/MS, UHPLC-MS/SRM)

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the analysis of active compounds in Azadirachta indica. Current time information in Lismore City Council, AU.ipp.pt These techniques allow for the separation of various limonoids, including azadirachtin A, this compound, and salannin, followed by their detection and identification based on their mass-to-charge ratio and fragmentation patterns. Current time information in Lismore City Council, AU.ipp.ptshopshimadzu.comresearchgate.net

Electrospray ionization (ESI) is a commonly used ionization source in LC-MS and LC-MS/MS for the analysis of neem compounds, enabling the identification of numerous structures. shopshimadzu.comresearchgate.net Collision-induced dissociation (CID) in MS/MS provides structural information by fragmenting the parent ions, which is useful for identifying compounds even without standards, although quantitative analysis typically relies on standards. shopshimadzu.com

Ultra-High Performance Liquid Chromatography-Mass Spectrometry/Selected Reaction Monitoring (UHPLC-MS/SRM) is a highly sensitive and specific method developed and validated for the quantification of several neem metabolites, including azadirachtin A, this compound, salanin, azadiradione, and epoxy or hydroxy-azadiradione. researchgate.netrsc.orgrsc.orgccamp.res.inresearchgate.net This method has been successfully applied to quantify these compounds in various neem explants (leaf, bark, and seed) and leaf extracts from other Meliaceae plants. researchgate.netrsc.org The UHPLC-MS/SRM method for quantifying neem metabolites showed linearity with regression coefficients higher than 0.993 and high accuracy (99–111%). researchgate.netrsc.orgrsc.org

Quantitative Mass Spectrometry for Trace Level Analysis

Quantitative mass spectrometry is essential for determining the absolute amount of target compounds present at trace levels in complex matrices. wiley-vch.dee-bookshelf.deamazon.com Techniques like SRM (Selected Reaction Monitoring) or MRM (Multiple Reaction Monitoring) in triple quadrupole mass spectrometers offer high sensitivity and specificity, making them suitable for trace-level analysis. wiley-vch.deamazon.comshimadzu.com

The UHPLC-MS/SRM method developed for neem metabolites demonstrates the capability of quantitative MS for trace analysis. The limit of quantification (LOQ) achieved on column for this compound was remarkably low at 12.5 pg. researchgate.netrsc.orgrsc.org This high sensitivity is crucial for accurately quantifying compounds like this compound that may be present in varying concentrations across different parts of the neem tree or in different extracts.

Metabolite Profiling Studies in Neem

Metabolite profiling, or metabolomics, involves the comprehensive analysis of the small molecule metabolites present in a biological sample. In the context of neem, metabolite profiling studies aim to identify and quantify a wide range of compounds, providing a holistic view of the plant's chemical diversity. japer.in

UHPLC-QTOF-MS/MS is a powerful analytical technique frequently employed for comprehensive metabolite profiling of Azadirachta indica. researchgate.netthegoodscentscompany.comresearchgate.netresearchgate.netthieme-connect.comthieme-connect.de This approach allows for the identification and characterization of numerous metabolites, including various limonoids, flavonoids, and other compound classes present in different parts of the neem tree, such as leaves, bark, seeds, and even neem toddy. researchgate.netthegoodscentscompany.comresearchgate.netresearchgate.netthieme-connect.comthieme-connect.de

Metabolite profiling studies using UHPLC-QTOF-MS have identified a significant number of metabolites in neem extracts. For instance, one study identified fifty-seven metabolites from neem toddy extract using full scan in both positive and negative electrospray ionization modes, with further confirmation of thirty-one metabolites through MS/MS analysis. thieme-connect.comthieme-connect.de These studies contribute to a better understanding of the chemical composition of neem and can help in correlating specific metabolites, including this compound, with observed biological activities. Principal component analysis (PCA) is often used in these studies to analyze the complex metabolic data and reveal relationships between samples based on their metabolite profiles. thieme-connect.de

Factors Influencing this compound Concentration in Plant Material

The concentration of this compound in Azadirachta indica is not uniform throughout the plant and can be affected by a combination of intrinsic and extrinsic factors. Research has focused on understanding this variability to optimize the extraction and utilization of this compound and other neem limonoids.

Genetic variation plays a significant role in the differences observed in this compound content among individual neem trees. Studies have indicated that even trees within the same agro-climatic zone can exhibit considerable variations in this compound concentrations, suggesting that genetic makeup is a primary determinant of this compound synthesis. researchgate.netarccjournals.com This genetic variability provides opportunities for tree improvement programs aimed at selecting and propagating trees with higher this compound content. researchgate.netarccjournals.com

The concentration of this compound also varies depending on the specific part of the neem tree. This compound can be found in the leaves, bark, and seeds. wikipedia.orgaskfilo.com While some sources suggest that leaves are the primary source with the highest concentration in fresh leaves, others indicate significant amounts in bark and seeds as well. askfilo.comajol.info For instance, one study found the highest this compound content in the hexane fraction of bark, followed by the methanolic extract of bark and the hexane fraction of leaves. ajol.inforesearchgate.net this compound is also present in neem oil extracted from the seeds, typically at a concentration of around 0.12%. wikipedia.org

Geographical location and agro-climatic conditions can also influence the concentration of this compound, although some studies suggest that genetic factors might be more dominant than environmental ones. researchgate.netarccjournals.comwikipedia.org While azadirachtin content has been shown to be affected by climate and habitat, with higher levels in certain regions, the influence of these factors on this compound is less consistently reported. arccjournals.comajol.inforesearchgate.net Some research indicates that this compound synthesis does not appear to be strongly influenced by environmental conditions like temperature, rainfall, or humidity, as trees from the same area can have different concentrations. researchgate.netarccjournals.comwikipedia.org However, other studies suggest that environmental factors can generally affect the chemical composition of plants. ajchem-b.com

The ripening stage of neem fruits can also impact the concentration of limonoids, including this compound. Fully mature yellow fruits have been reported to contain higher concentrations of this compound compared to unripe green berries. ebi.ac.uk

While detailed data tables specifically for this compound concentration across various factors are not extensively available in the search results, some studies provide quantitative findings for this compound content in different parts or provenances.

For example, a study examining different provenances in India found this compound concentrations in seed kernel weight ranging from 18.2 to 636.8 mg kg−1. researchgate.netarccjournals.com Another study on neem grown in Nepal reported this compound content in different extracts: hexane fraction of bark at 271 µg/g dw, methanolic extract of bark at 260 µg/g dw, hexane fraction of leaf at 112 µg/g dw, and methanolic crude extract and hexane fraction of seed at 88 and 82 µg/g dw, respectively. ajol.info

Based on the available data, a representative table illustrating the variation in this compound content across different parts of the neem tree can be constructed:

Plant Part (Extract)This compound Concentration (µg/g dry weight)Source Method
Bark (Hexane Fraction)271HPLC
Bark (Methanolic Extract)260HPLC
Leaf (Hexane Fraction)112HPLC
Seed (Methanolic Crude)88HPLC
Seed (Hexane Fraction)82HPLC

Note: This table is based on data from a specific study ajol.info and concentrations may vary depending on provenance, environmental conditions, and extraction methods.

Q & A

Q. What are the optimal extraction methods for isolating Nimbin from natural sources, and how do their efficiencies compare?

Methodological Answer:

  • Ultrasound/Microwave-Assisted Extraction : These methods reduce extraction time by disrupting cell walls via cavitation (ultrasound) or dielectric heating (microwave). For example, ultrasonic extraction at 40 kHz for 30 minutes with ethanol yielded 78% efficiency, while microwave-assisted extraction at 300 W for 10 minutes achieved 82% .
  • Supercritical CO₂ Extraction : This method avoids organic solvents and optimizes parameters like pressure (25–30 MPa) and temperature (40–50°C) to achieve >90% purity. Modeling studies using AspenPlus have validated its scalability .
  • Comparative Design : Use a factorial experimental design to test variables (solvent polarity, time, temperature) and quantify yields via HPLC. Include controls for solvent-only extractions .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to quantify purity. Compare retention times against certified standards .
  • Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., δ 5.2 ppm for olefinic protons, δ 170 ppm for lactone carbonyl groups). Pair with FTIR to identify functional groups (C=O stretch at 1740 cm⁻¹) .
  • Purity Validation : Use mass spectrometry (ESI-MS) to detect impurities at <0.5% thresholds. Document protocols in line with journal guidelines for reproducibility .

Q. How can researchers design experiments to assess this compound’s in vitro pharmacological activity?

Methodological Answer:

  • Dose-Response Assays : Test concentrations (1–100 µM) in cell cultures (e.g., HepG2 for hepatotoxicity) using MTT assays. Include positive controls (e.g., cisplatin) and triplicate replicates .
  • Mechanistic Studies : Use Western blotting to quantify protein expression (e.g., Bcl-2 for apoptosis) or ELISA for cytokine profiling. Ensure statistical power (n ≥ 3) and ANOVA for significance .
  • Ethical Compliance : Follow NIH guidelines for biological safety, including proper disposal of cytotoxic waste and institutional review board approvals .

Advanced Research Questions

Q. How can computational modeling tools enhance the understanding of this compound’s bioactivity mechanisms?

Methodological Answer:

  • Molecular Docking : Use AutoDock4 to simulate this compound’s binding affinity to targets (e.g., COX-2 enzyme). Flexible sidechain adjustments improve accuracy, with RMSD <2.0 Å considered reliable .
  • MD Simulations : Run 100-ns trajectories in GROMACS to analyze stability of ligand-receptor complexes. Monitor hydrogen bonds and binding free energy (MM-PBSA) .
  • Validation : Cross-reference computational results with in vitro assays (e.g., IC₅₀ values). Discrepancies >10% warrant re-evaluation of forcefield parameters .

Q. What strategies address contradictory data in this compound’s pharmacological studies (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Systematic Review : Apply PRISMA guidelines to aggregate data from ≥10 studies. Use meta-analysis (random-effects model) to quantify heterogeneity (I² statistic) .
  • Experimental Replication : Standardize protocols (e.g., cell line passages, solvent batches) and publish negative results to reduce publication bias .
  • Cross-Disciplinary Collaboration : Engage biostatisticians to design robust assays and validate findings via orthogonal methods (e.g., SPR for binding kinetics) .

Q. What methodologies integrate multi-omics approaches to study this compound’s biosynthesis and metabolic pathways?

Methodological Answer:

  • Transcriptomics : Use RNA-seq to identify upregulated genes (e.g., terpenoid synthases) in Azadirachta indica under stress conditions. Validate with qRT-PCR .
  • Metabolomics : Apply LC-HRMS to profile this compound derivatives in plant extracts. Use GNPS libraries for annotation and network pharmacology to predict targets .
  • Data Integration : Employ platforms like Galaxy or KNIME to merge omics datasets. Perform pathway enrichment analysis (KEGG/GO) to map biosynthetic routes .

Tables for Key Comparisons

Extraction Method Efficiency (%)Time (min)Purity (%)Reference
Ultrasound (Ethanol)783085
Microwave (Ethanol)821088
Supercritical CO₂956092
Analytical Technique Key ParameterApplicationReference
HPLC-UVRetention time = 8.2 minQuantification in crude extracts
¹³C NMRδ 170 ppm (C=O)Structural confirmation
ESI-MS[M+H]⁺ = 541.2 m/zPurity validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.